2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-9-12(8-24-25)11-3-10(5-22-7-11)6-23-18(26)13-4-14(19)16(21)17(27-2)15(13)20/h3-5,7-9H,6H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAZDDKNSLGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Pyrazole and Pyridine Coupling: The next step involves the coupling of the pyrazole and pyridine moieties.
Final Assembly: The final step involves the coupling of the benzamide core with the pyrazole-pyridine intermediate. This can be achieved through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a suitable leaving group on the pyrazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted trifluoromethoxybenzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can be exploited in the design of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the pyrazole and pyridine moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- The thiazole analogs exhibit chlorine substituents instead of fluorine, which may reduce electronegativity and alter binding specificity.
Oxadiazole-Containing Analogs
The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide (CAS 2034304-89-5) () provides a closer structural comparison:
Key Observations :
- The oxadiazole ring in the analog may confer greater metabolic stability compared to pyridine due to its resistance to oxidative degradation.
- The ethyl group on the pyrazole in the analog increases hydrophobicity relative to the methyl group in the target compound.
Data Tables
Table 1: Structural Comparison of Target Compound and Analogs
*Estimated based on structural similarity.
Table 2: Spectral Data of Analogs ()
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 4d | 8.65 (s, 1H, pyridine), 3.65 (m, 4H, morpholine) | 165.2 (C=O), 152.1 (thiazole C) | 478.1523 [M+H]⁺ |
| 4e | 8.70 (s, 1H, pyridine), 2.30 (s, 3H, CH₃) | 164.8 (C=O), 148.9 (piperazine C) | 492.1681 [M+H]⁺ |
Discussion of Research Findings
- Fluorine vs. Chlorine Substitution : The target compound’s trifluoro motif likely enhances membrane permeability compared to the dichloro analogs in .
- Heterocycle Impact : Pyridine in the target may offer better π-stacking than thiazole, while oxadiazole in ’s analog could improve metabolic stability .
- Substituent Effects : The 1-methylpyrazole group balances steric bulk and hydrophobicity, whereas ethyl substitution in the oxadiazole analog may alter binding pocket interactions.
Further studies are needed to correlate these structural differences with biological activity, such as kinase inhibition or pharmacokinetic profiles.
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrazole-pyridine-benzamide scaffold in this compound?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Coupling of substituted benzamides with pyridine-methylamine intermediates using reagents like DMF and K₂CO₃ as a base .
- Heterocyclic assembly : Pyrazole ring formation via cyclization reactions, often requiring temperature-controlled conditions (e.g., room temperature to 80°C) and inert atmospheres to prevent oxidation .
- Trifluoromethylation : Fluorinated groups are introduced using trifluoromethylating agents (e.g., trifluoromethyl benzoyl chloride) under anhydrous conditions .
Key considerations : Solvent choice (e.g., acetonitrile or DMF), catalyst selection (e.g., palladium for coupling reactions), and purification via column chromatography .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., methoxy at C3, trifluoromethyl groups) via characteristic splitting patterns (e.g., ¹⁹F coupling in trifluoromethyl groups) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., M+H⁺ peak) and detect impurities .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. What are the critical factors in designing solubility and stability assays for this compound?
- Solubility screening : Test in DMSO (common stock solvent) and aqueous buffers (pH 1–7.4) to mimic physiological conditions .
- Stability studies : Monitor degradation under UV light, humidity, and varying temperatures using LC-MS .
Advanced Research Questions
Q. How do the trifluoromethyl and methoxy groups influence this compound’s reactivity and bioactivity?
- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity, enhancing binding to target proteins (e.g., kinase active sites) .
- Methoxy group : Modulates lipophilicity and metabolic stability. Comparative studies with non-methoxy analogs can isolate its contribution .
Methodology : Synthesize analogs with substituent deletions (e.g., replace -OCH₃ with -H) and evaluate via enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported synthetic yields for similar benzamide derivatives?
- Case study : Discrepancies in coupling reaction yields (e.g., 61% vs. 85%) may arise from:
- Reagent quality : Impurities in trifluoromethyl benzoyl chloride reduce efficiency .
- Reaction scale : Milligram-scale vs. gram-scale syntheses face divergent mixing/heat transfer challenges .
Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent volume) .
Q. What strategies are effective for probing this compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., cytochrome P450 isoforms) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Common pitfalls :
- Aggregation : Use dynamic light scattering (DLS) to detect particulates; add detergents (e.g., Tween-20) .
- Metabolic interference : Include control experiments with liver microsomes to assess CYP450-mediated degradation .
Protocol refinement : Pre-treat cells with cytochrome inhibitors (e.g., ketoconazole) to isolate compound effects .
Methodological Challenges and Solutions
Q. What advanced techniques are recommended for studying metabolic pathways of this compound?
- Radiolabeling : Introduce ¹⁴C or ³H isotopes at the benzamide or pyrazole moiety to track metabolites via scintillation counting .
- High-resolution mass spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADME prediction : Use tools like SwissADME to forecast permeability (LogP), bioavailability, and P-gp efflux .
- QSAR models : Corrogate substituent effects (e.g., fluorine count) with half-life or clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
